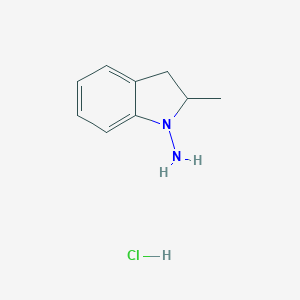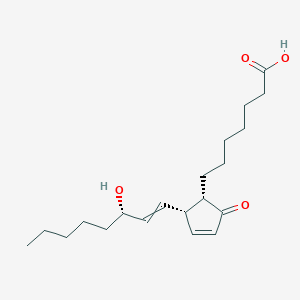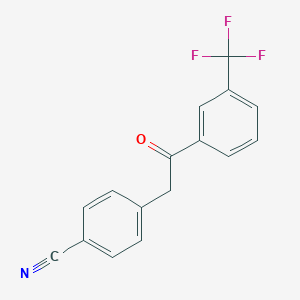
2-(Benzylaminoethoxy)tetrahydropyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylaminoethoxy)tetrahydropyran is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by the presence of a tetrahydropyran ring, which is a six-membered oxygen-containing heterocycle, and a benzylaminoethoxy group attached to it. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-(Benzylaminoethoxy)tetrahydropyran involves multiple steps. One common method starts with the reaction of N-Benzylethanolamine with methanesulfonic acid in dichloromethane at a temperature range of 10-16°C for approximately 10 minutes. This is followed by the addition of 3,4-dihydro-2H-pyran in dichloromethane at 10-15°C for 1.5 hours. Finally, the reaction mixture is treated with sodium hydroxide in dichloromethane at 5-10°C for 1 hour. The product is then purified by short path distillation .
Chemical Reactions Analysis
2-(Benzylaminoethoxy)tetrahydropyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions with various electrophiles.
Scientific Research Applications
2-(Benzylaminoethoxy)tetrahydropyran is utilized in several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-(Benzylaminoethoxy)tetrahydropyran involves its interaction with specific molecular targets and pathways. The tetrahydropyran ring and the benzylaminoethoxy group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(Benzylaminoethoxy)tetrahydropyran can be compared with other similar compounds, such as:
2-(Aminoethoxy)tetrahydropyran: Lacks the benzyl group, which may result in different chemical and biological properties.
2-(Benzylaminoethoxy)tetrahydrofuran: Contains a tetrahydrofuran ring instead of a tetrahydropyran ring, leading to variations in reactivity and stability.
2-(Benzylaminoethoxy)cyclohexane: Features a cyclohexane ring, which affects its conformational flexibility and interactions with other molecules.
These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-2-(oxan-2-yloxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-6-13(7-3-1)12-15-9-11-17-14-8-4-5-10-16-14/h1-3,6-7,14-15H,4-5,8-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUJCVDCOIEXHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCNCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B122279.png)




![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)






